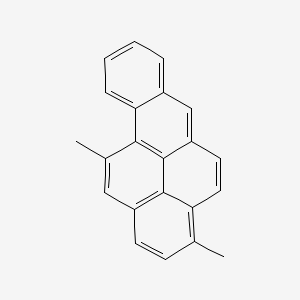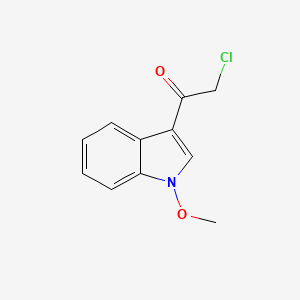![molecular formula C8H19NSi B14325886 3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- CAS No. 109105-89-7](/img/structure/B14325886.png)
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C8H19NSi and a molecular weight of 157.33 g/mol . This compound is characterized by the presence of a butenyl group and a trimethylsilyl group attached to an amine. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- typically involves the reaction of 3-buten-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography.
Industrial Production Methods
Industrial production of 3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized amines .
Aplicaciones Científicas De Investigación
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-buten-1-ol, trimethylsilyl ether: This compound has a similar structure but with an alcohol group instead of an amine.
3-Buten-1-amine: Lacks the trimethylsilyl group, making it less stable and reactive.
Uniqueness
3-Buten-1-amine, 3-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable compound in various chemical and biochemical applications .
Propiedades
Número CAS |
109105-89-7 |
|---|---|
Fórmula molecular |
C8H19NSi |
Peso molecular |
157.33 g/mol |
Nombre IUPAC |
3-(trimethylsilylmethyl)but-3-en-1-amine |
InChI |
InChI=1S/C8H19NSi/c1-8(5-6-9)7-10(2,3)4/h1,5-7,9H2,2-4H3 |
Clave InChI |
PHYFMQJIVZDTOJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


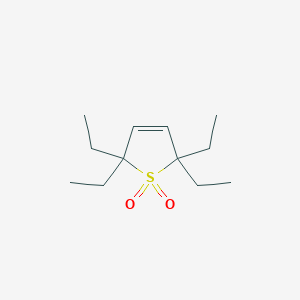
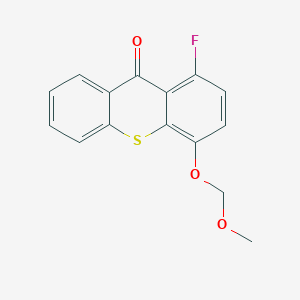
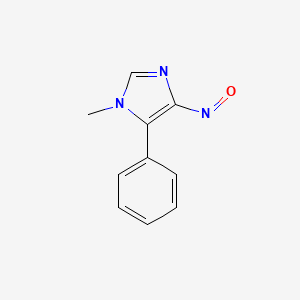
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
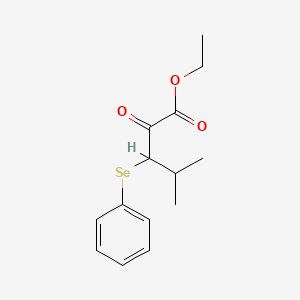
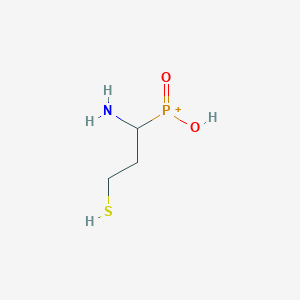
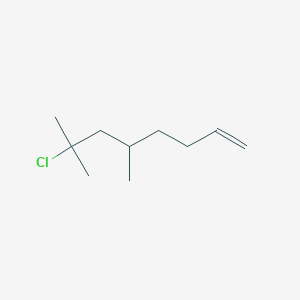

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
